molecular formula C11H18N2OS B13121474 5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one

5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one

Cat. No.: B13121474
M. Wt: 226.34 g/mol
InChI Key: ZTJQKTIREJBKJO-UHFFFAOYSA-N
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Description

5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl group, an isobutylthio group, and a methyl group attached to a pyrimidine ring. Pyrimidines are essential components in various biological processes and have significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with thiourea under acidic conditions, followed by cyclization and alkylation reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Amines or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Amino or alkoxy derivatives of the pyrimidine ring.

Scientific Research Applications

5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methylpyrimidine: Lacks the isobutylthio group, resulting in different chemical properties and biological activities.

    2-Isobutylthio-6-methylpyrimidine: Similar structure but without the ethyl group, leading to variations in reactivity and applications.

    6-Methyl-2-(isobutylthio)pyrimidine:

Uniqueness

5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

5-ethyl-4-methyl-2-(2-methylpropylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H18N2OS/c1-5-9-8(4)12-11(13-10(9)14)15-6-7(2)3/h7H,5-6H2,1-4H3,(H,12,13,14)

InChI Key

ZTJQKTIREJBKJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(C)C)C

Origin of Product

United States

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